molecular formula C21H28ClNO3 B13740611 Phenoxyacetic acid alpha-((diethylamino)methyl)-alpha-methylbenzyl ester hydrochloride CAS No. 34321-77-2

Phenoxyacetic acid alpha-((diethylamino)methyl)-alpha-methylbenzyl ester hydrochloride

Cat. No.: B13740611
CAS No.: 34321-77-2
M. Wt: 377.9 g/mol
InChI Key: VNNCZKQFFPEJKZ-UHFFFAOYSA-N
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Description

Phenoxyacetic acid alpha-((diethylamino)methyl)-alpha-methylbenzyl ester hydrochloride is a quaternary ammonium compound characterized by a phenoxyacetic acid backbone esterified with a benzyl group substituted at the alpha position with both a diethylaminomethyl and a methyl group.

Properties

CAS No.

34321-77-2

Molecular Formula

C21H28ClNO3

Molecular Weight

377.9 g/mol

IUPAC Name

diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylpropyl]azanium;chloride

InChI

InChI=1S/C21H27NO3.ClH/c1-4-22(5-2)17-21(3,18-12-8-6-9-13-18)25-20(23)16-24-19-14-10-7-11-15-19;/h6-15H,4-5,16-17H2,1-3H3;1H

InChI Key

VNNCZKQFFPEJKZ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(C)(C1=CC=CC=C1)OC(=O)COC2=CC=CC=C2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenoxyacetic acid alpha-((diethylamino)methyl)-alpha-methylbenzyl ester hydrochloride typically involves the esterification of phenoxyacetic acid with alpha-((diethylamino)methyl)-alpha-methylbenzyl alcohol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenoxyacetic acid alpha-((diethylamino)methyl)-alpha-methylbenzyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Alpha-((diethylamino)methyl)-alpha-methylbenzyl alcohol.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Phenoxyacetic acid alpha-((diethylamino)methyl)-alpha-methylbenzyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as an intermediate in the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenoxyacetic acid alpha-((diethylamino)methyl)-alpha-methylbenzyl ester hydrochloride involves its interaction with specific molecular targets. The ester and amine groups allow it to bind to enzymes and receptors, modulating their activity. This compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

(A) Benactyzine Hydrochloride
  • Chemical Structure: α-Hydroxyphenylbenzeneacetic acid-2-(diethylamino)ethyl ester hydrochloride.
  • Key Features: Contains a diethylaminoethyl ester group linked to a diphenylacetic acid backbone.
  • Pharmacological Use : Tranquilizer and anticholinergic agent, targeting muscarinic receptors .
  • Molecular Weight: 353.93 g/mol (calculated from formula C₂₀H₂₅NO₃·HCl).
  • Key Difference: Lacks the alpha-methyl substitution and phenoxyacetic acid moiety present in the target compound, which may reduce its selectivity for specific receptor subtypes .
(B) Dicyclomine Hydrochloride
  • Chemical Structure: [Bicyclohexyl]-1-carboxylic acid, 2-(diethylamino)ethyl ester hydrochloride.
  • Key Features: Bicyclic hydrophobic core with a diethylaminoethyl ester.
  • Pharmacological Use : Antispasmodic for irritable bowel syndrome, acting via smooth muscle relaxation .
  • Molecular Weight: 345.95 g/mol (C₁₉H₃₅NO₂·HCl).
  • Key Difference: The bicyclohexyl group replaces the aromatic phenoxyacetic acid, altering lipid solubility and tissue penetration .
(C) Metcaraphen Hydrochloride
  • Chemical Structure: 2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate hydrochloride.
  • Key Features : Cyclopentanecarboxylate ester with a 3,4-dimethylphenyl group.
  • Pharmacological Use : Muscle relaxant with anticholinergic activity .
  • Molecular Weight: 353.93 g/mol (C₂₀H₃₁NO₂·HCl).
(D) 3,4,5-Trimethoxybenzoic Acid Alpha-((Diethylamino)methyl)Benzyl Ester Hydrochloride
  • Chemical Structure: Ester of 3,4,5-trimethoxybenzoic acid with a diethylaminomethyl-substituted benzyl group.
  • Pharmacological Use: Not explicitly stated, but structural similarity suggests antispasmodic or local anesthetic activity .
  • Molecular Weight : ~440 g/mol (estimated from formula).
  • Key Difference: The trimethoxybenzoate group may confer greater metabolic stability compared to the phenoxyacetic acid moiety .

Physicochemical Properties Comparison

Property Target Compound Benactyzine HCl Dicyclomine HCl Metcaraphen HCl
Molecular Weight ~400 g/mol (estimated) 353.93 345.95 353.93
Melting Point Not reported ~145–146°C 126–127°C (hydrochloride) Not reported
Solubility Likely polar (HCl salt) Water-soluble Water-soluble Organic solvent-soluble
Aromatic Substituents Phenoxyacetic acid Diphenylacetic acid Bicyclohexyl 3,4-Dimethylphenyl

Pharmacological and Functional Insights

  • Receptor Affinity: The target compound’s diethylaminomethyl group may enhance binding to muscarinic receptors, similar to benactyzine and dicyclomine .
  • Metabolic Stability: The phenoxyacetic acid backbone could increase resistance to esterase-mediated hydrolysis compared to benzoate esters (e.g., compounds) .
  • Toxicity Profile : Quaternary ammonium compounds like dicyclomine exhibit dose-dependent anticholinergic side effects (e.g., dry mouth, tachycardia), which the target compound may share .

Biological Activity

Phenoxyacetic acid alpha-((diethylamino)methyl)-alpha-methylbenzyl ester hydrochloride is a complex organic compound with significant biological activity, particularly as an inhibitor of Acetyl CoA Carboxylase (ACC). Its molecular formula is C21H28ClNO3C_{21}H_{28}ClNO_3, and it features a phenoxyacetic acid backbone modified by an alpha-diethylaminomethyl group and an alpha-methylbenzyl ester moiety. This structure enhances its solubility and reactivity in biological systems, making it a candidate for pharmacological applications.

The primary mechanism of action for this compound involves the inhibition of ACC, an enzyme crucial in fatty acid metabolism. By inhibiting ACC, the compound can alter lipid synthesis pathways, which has implications for managing metabolic disorders such as obesity and diabetes. This inhibition can lead to reduced fatty acid synthesis and increased fatty acid oxidation, potentially affecting energy balance and metabolic health.

Pharmacological Implications

The compound's dual functionality as both an ACC inhibitor and a complex ester positions it uniquely among similar compounds. Research indicates that it may have therapeutic applications in conditions related to lipid metabolism disorders, including:

  • Obesity Management : By modulating lipid metabolism, the compound could help in weight management strategies.
  • Diabetes Treatment : Its impact on fatty acid metabolism may provide benefits in controlling blood sugar levels and improving insulin sensitivity.

Case Studies

Research studies have demonstrated the biological activity of phenoxyacetic acid derivatives. One notable study evaluated various phenoxyacetic acid derivatives for their anti-inflammatory effects. The findings indicated that certain derivatives exhibited significant inhibition of pro-inflammatory markers like TNF-α and PGE-2, suggesting potential applications in treating inflammatory conditions .

Another study highlighted the compound's role in enzyme kinetics and protein-ligand interactions, emphasizing its utility in biochemical research settings.

Comparative Analysis

The following table summarizes key properties and biological activities of this compound compared to related compounds:

Compound ACC Inhibition Therapeutic Application Molecular Weight
This compoundSignificantObesity, Diabetes363.878 g/mol
Simple Phenoxyacetic Acid DerivativesModerateHerbicide182.19 g/mol
DiethylaminoethanolLowSolvent, Surfactant103.18 g/mol

This table illustrates the enhanced biological activity of this compound compared to simpler analogs.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Reaction with Phenoxyacetic Acid : The initial step often includes reacting phenoxyacetic acid with alpha-((diethylamino)methyl)benzyl chloride in the presence of a base such as sodium hydroxide.
  • Purification : The final product is purified through crystallization or distillation to ensure high yield and purity.

Industrial Production

In industrial settings, automated reactors are used to optimize production conditions such as temperature, pressure, and pH, enhancing efficiency and safety during synthesis.

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